![molecular formula C16H16O4 B1194118 3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol CAS No. 303088-44-0](/img/structure/B1194118.png)
3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol is a natural product found in Bulbophyllum kwangtungense and Dendrobium densiflorum with data available.
Applications De Recherche Scientifique
1. Endothelin Receptor Antagonism
The benzodioxole group, present in various endothelin receptor antagonists, has been studied for its binding affinity and receptor subtype selectivity. Compounds with benzodioxole structures have shown potent antagonism against endothelin-A and endothelin-B receptors, indicating their potential in developing treatments targeting these receptors (Tasker et al., 1997).
2. Reproductive Effects in Insects
Benzodioxole derivatives have demonstrated significant effects on the reproduction of various insects, including the house fly and tsetse fly. These studies have revealed the potential of benzodioxole compounds as insect sterilants or in controlling pest populations (Chang, Bořkovec & Demilo, 1980; Langley, Trewern & Jurd, 1982).
3. Attraction of Agricultural Pests
Certain benzodioxoles have been identified as attractants for agricultural pests like the northern corn rootworm. Understanding the structural requirements for these attractants can aid in the development of more effective pest management strategies (Mcgovern & Ladd, 1988).
4. Catalytic Applications
Benzodioxole derivatives have been incorporated into catalyst structures for various chemical reactions, including the oxidation of primary alcohols and hydrocarbons. These catalysts exhibit improved stability and recycling ability, making them valuable in industrial applications (Ghorbanloo & Maleki Alamooti, 2017).
5. Anti-Platelet Aggregation Activity
Compounds containing benzodioxole structures have been found in various plant species and have shown anti-platelet aggregation activity. This suggests potential applications in treating disorders related to platelet aggregation (Fan et al., 2001).
6. Insecticidal Properties
Studies have demonstrated the insecticidal activity of benzodioxole derivatives against pests like the Colorado potato beetle. These compounds cause significant mortality and affect feeding activity, indicating their potential use in pest control (Vanmellaert, Deloof & Jurd, 1983).
7. Antimicrobial Activity
Benzodioxole-based Schiff bases have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown moderate activity against specific bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Vinusha et al., 2015).
8. Solid-Phase Syntheses
Benzodioxole structures have been used in traceless solid-phase syntheses of benzimidazoles, which are important compounds in medicinal chemistry. This demonstrates the utility of benzodioxole derivatives in facilitating efficient synthetic routes (Mazurov, 2000).
Propriétés
Numéro CAS |
303088-44-0 |
|---|---|
Nom du produit |
3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol |
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
3-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methoxyphenol |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-12(6-13(17)9-14)3-2-11-4-5-15-16(8-11)20-10-19-15/h4-9,17H,2-3,10H2,1H3 |
Clé InChI |
WXLWYVQONUUBMT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
COC1=CC(=CC(=C1)O)CCC2=CC3=C(C=C2)OCO3 |
Synonymes |
5-(2'-(3''-Hydroxy-5''-methoxyphenyl)-ethyl)-1,3-benzodioxole densiflorol A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



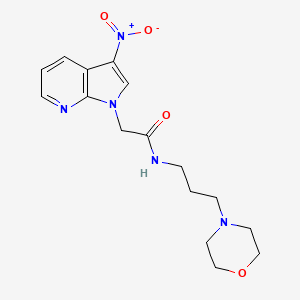
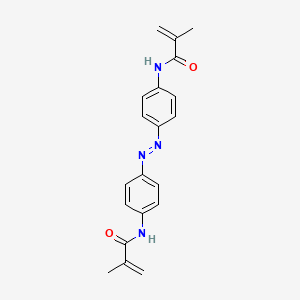
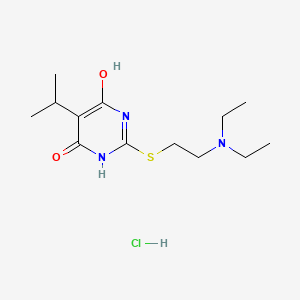
![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide](/img/structure/B1194041.png)
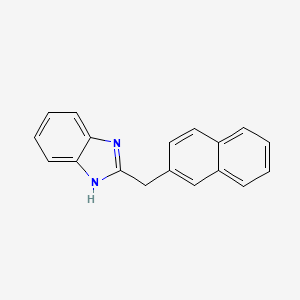
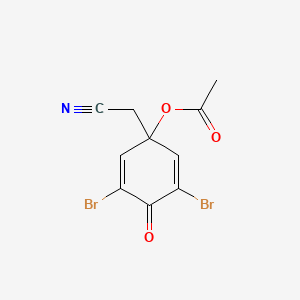

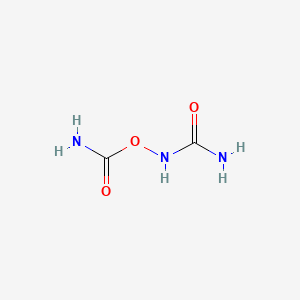
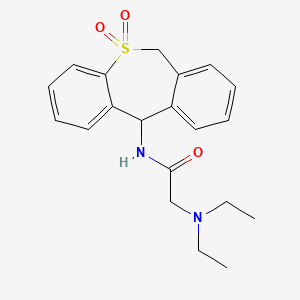
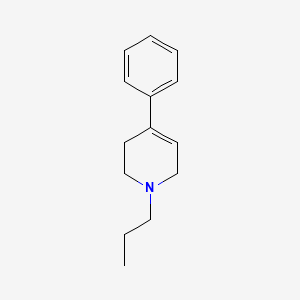
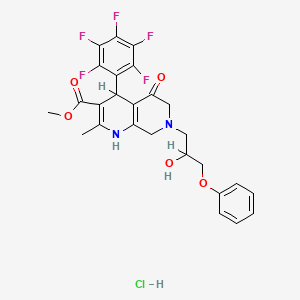
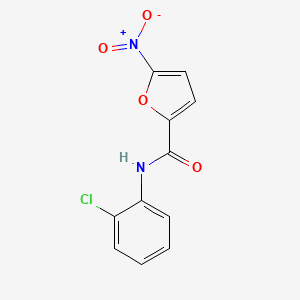
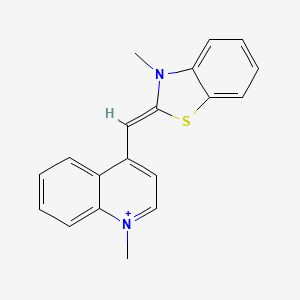
![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)